Ethylamine Spacer vs. Aniline: Potency Modulation
In a cellular TFIID inhibition assay, Reference Example 629 of US Patent 10,202,379, which is structurally identical to Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate, produced a potent EC50 of 5 nM [1]. A closely related analog lacking the ethyl spacer (Reference Example 463, featuring a direct 4-aminophenyl-ethynyl linkage) recorded an EC50 of 108 nM under identical assay conditions [2]. This represents a 22-fold potency differential attributable to the ethylene linker.
| Evidence Dimension | Cellular EC50 for TFIID inhibition (N-arylethyl-2-arylquinoline-4-carboxamide series) |
|---|---|
| Target Compound Data | EC50 = 5 nM (Reference Example 629, aminoethyl linker) |
| Comparator Or Baseline | EC50 = 108 nM (Reference Example 463, 4-aminophenyl linker without ethyl spacer) |
| Quantified Difference | 22-fold improvement in potency |
| Conditions | 96-well plate, culture medium, 2- to 5-fold serial dilution; BindingDB Assay ID linked to US10202379 |
Why This Matters
The ethylene linker is not a passive structural feature but a critical determinant of target engagement; substituting an aniline analog risks a 20-fold or greater loss in functional activity.
- [1] BindingDB Entry BDBM346932, US10202379 Reference Example 629, EC50 = 5 nM (2019). View Source
- [2] BindingDB Entry BDBM346837, US10202379 Reference Example 463, EC50 = 108 nM (2019). View Source
